

Pyridine-N-oxide: A Comparative Cost-Effectiveness Analysis for Industrial Applications

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Compound of Interest		
Compound Name:	Pyridine-N-oxide	
Cat. No.:	B189474	Get Quote

For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical factor in process efficiency, cost, and overall sustainability. This guide provides a comprehensive comparative analysis of **Pyridine-N-oxide** (Py-O) in key industrial applications, focusing on its cost-effectiveness and performance against common alternatives. Through a detailed examination of experimental data, this report aims to facilitate informed decision-making in process development and optimization.

Pyridine-N-oxide is a heterocyclic compound that has garnered significant attention in the chemical industry due to its versatile reactivity. It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a potent oxidizing agent and catalyst in various organic transformations. This guide delves into a comparative cost and performance analysis of **Pyridine-N-oxide**, primarily in its role as an oxidizing agent for its own synthesis and as a catalyst in industrial reactions.

I. Comparative Analysis of Pyridine-N-oxide Synthesis: Oxidizing Agent Cost-Effectiveness

The industrial production of **Pyridine-N-oxide** is predominantly achieved through the oxidation of pyridine. The choice of oxidizing agent is a pivotal decision that directly impacts the economic viability and environmental footprint of the process. This section compares the three







most common oxidizing agents: hydrogen peroxide, peracetic acid, and metachloroperoxybenzoic acid (m-CPBA).

Data Presentation: Cost and Performance Comparison of Oxidizing Agents for **Pyridine-N-oxide** Synthesis



Oxidizin g Agent	Price Range (USD/kg)	Molar Mass (g/mol)	Stoichio metric Moles per Mole of Pyridine	Reagent Cost per Mole of Pyridine -N-oxide (USD)	Typical Yield (%)	Key Advanta ges	Key Disadva ntages
Hydroge n Peroxide (30% aq.)	~0.5 - 2.0	34.01	1.1 - 7	0.02 - 0.32	85 - >99	Very low cost, environm entally benign (byprodu ct is water), high atom economy.	Slower reaction rates, may require a catalyst or harsher condition s (e.g., acetic acid).
Peracetic Acid (32- 40% in acetic acid)	~1.8 - 3.0	76.05	~1.1	0.16 - 0.27	~90	Fast reaction rates, high yields.	corrosive , potential for explosive decompo sition, byproduc t is acetic acid which may require separatio n.



m-CPBA (70-77%)	~21 - 62	172.57	~1.1	4.05 - 12.00	>95	High yields, high selectivit y, mild reaction condition s.	Very high cost, shock-sensitive and potentiall y explosive, generate s solid waste (m-chlorobe nzoic
							nzoic acid).

Note: Prices are estimates based on publicly available data and may vary depending on supplier, quantity, and market conditions. The reagent cost per mole is calculated based on the price range and the lower end of the stoichiometric requirement for a theoretical 100% yield.

Experimental Protocols: Representative N-Oxidation of Pyridine

- 1. Using Hydrogen Peroxide in Acetic Acid:
- Reaction Setup: A stirred tank reactor equipped with a heating/cooling jacket, a condenser, and a port for reagent addition.
- Procedure: To a solution of pyridine in glacial acetic acid, a 30% aqueous solution of hydrogen peroxide is added dropwise while maintaining the reaction temperature between 70-80°C. The reaction is typically exothermic and requires cooling to control the temperature. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or GC). Upon completion, the excess acetic acid and water are removed by distillation under reduced pressure to yield Pyridine-N-oxide.
- 2. Using m-Chloroperoxybenzoic Acid (m-CPBA):



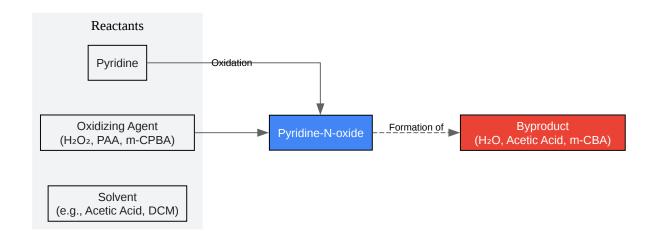


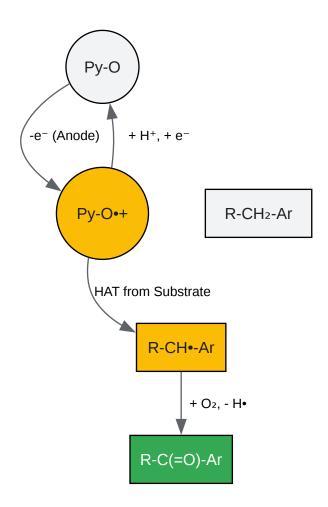


- Reaction Setup: A glass-lined reactor with a stirrer, a cooling system, and a port for the addition of solids.
- Procedure: Pyridine is dissolved in a suitable solvent such as dichloromethane (DCM) or chloroform. m-CPBA (typically 70-77% purity) is added portion-wise to the solution while maintaining the temperature at 0-25°C. The reaction is usually complete within a few hours. The reaction mixture is then washed with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then dried and the solvent evaporated to obtain Pyridine-N-oxide.

Mandatory Visualization: Synthesis of Pyridine-N-oxide







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